Biochemical Potency vs. T3-CLK and SGC-CLK-1
MU1210 demonstrates sub‑10 nM potency against CLK1 (IC50 = 8 nM), with comparable activity against CLK2 (20 nM) and CLK4 (12 nM). In side‑by‑side biochemical assays, MU1210's CLK1 IC50 is 12‑fold less potent than T3‑CLK (0.67 nM) but remains within the nanomolar range required for probe applications [1]. Critically, MU1210 is 12‑fold more potent than SGC‑CLK‑1 (IC50 = 100 nM on CLK2), which exhibits significantly weaker activity across the CLK family [2].
T3-CLK CLK1 0.67 nM; SGC-CLK-1 CLK2 ~100 nM
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CLK1: 8 nM; CLK2: 20 nM; CLK4: 12 nM |
| Comparator Or Baseline | T3-CLK: CLK1 0.67 nM, CLK2 15 nM, CLK3 110 nM; SGC-CLK-1: CLK2 ≈100 nM |
| Quantified Difference | MU1210 CLK1 IC50 12× weaker than T3-CLK; 12× more potent than SGC-CLK-1 on CLK2 |
| Conditions | Biochemical radiometric kinase assay; recombinant human CLK proteins |
Why This Matters
Provides a quantitative potency benchmark that allows researchers to select MU1210 when CLK3 sparing is required, balancing target engagement with isoform selectivity.
- [1] PMC Table 1: CLK Activities of MU1210, T3-CLK, and Other Probes. PMC10673624. View Source
- [2] Tiek DM, Wells CI, Schröder M, et al. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4. Curr Res Chem Biol. 2023;3:100042. View Source
